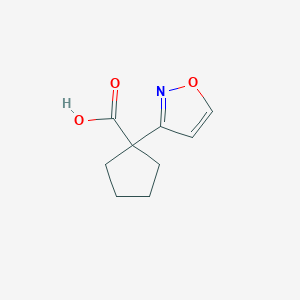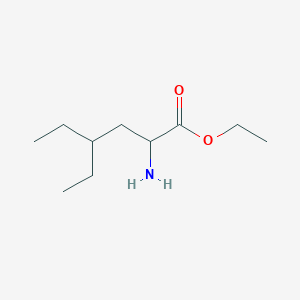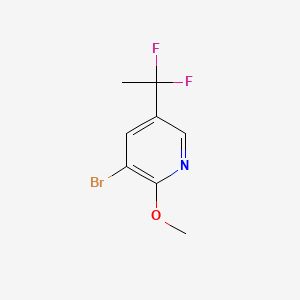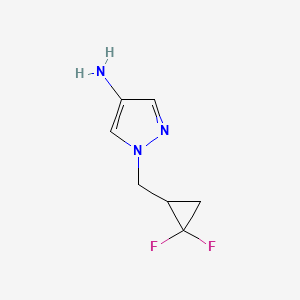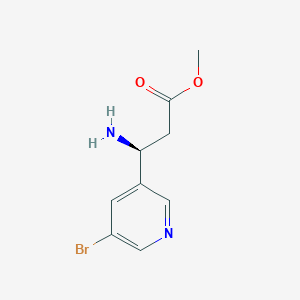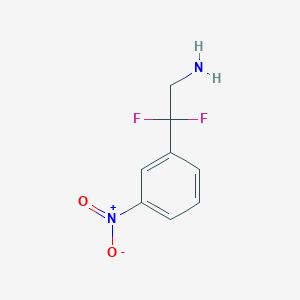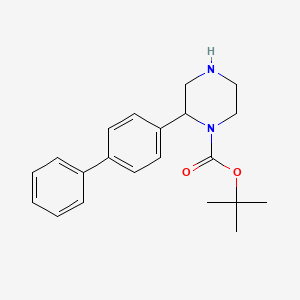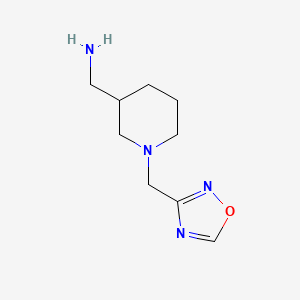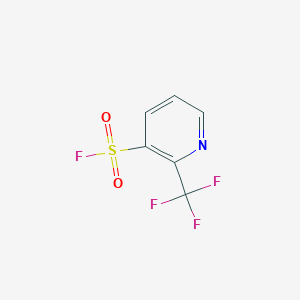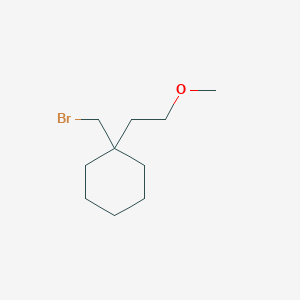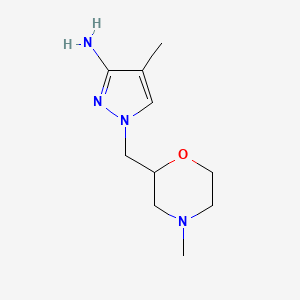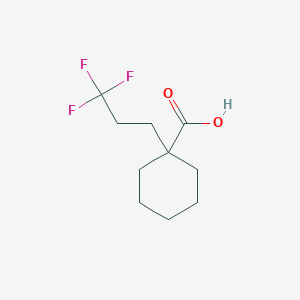![molecular formula C21H18F3NO5 B13538972 (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13538972.png)
(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a complex organic molecule with significant applications in various scientific fields. This compound is characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group, a trifluoromethyl group, and a pyrrolidine ring. These features contribute to its stability and reactivity, making it valuable in synthetic chemistry and biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with (2S,4R)-4-hydroxyproline, which undergoes a Mitsunobu reaction to invert the stereochemistry at the 4-position, yielding (2S,4S)-4-hydroxyproline . This intermediate is then protected with the Fmoc group using Fmoc-Cl in the presence of a base such as sodium carbonate. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification steps, such as crystallization or chromatography, are also scaled up to handle larger quantities of the compound.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
Chemistry
In synthetic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its Fmoc-protected form is particularly useful in peptide synthesis, where it serves as a protecting group for amino acids, allowing for selective deprotection and coupling reactions .
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein interactions. Its unique structure allows it to act as a probe or inhibitor in various biochemical assays .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry
In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its stability and reactivity make it suitable for applications in polymer science and material engineering .
作用機序
The mechanism of action of (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group allows it to bind to amino acids and peptides, facilitating their incorporation into larger biomolecules. The trifluoromethyl group can enhance binding affinity to target proteins by increasing hydrophobic interactions .
類似化合物との比較
Similar Compounds
- (2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
- (2S,3R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino-3-methylpentanoic acid
- (S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino-decanoic acid
Uniqueness
The (2S,4S) stereochemistry of the compound provides unique reactivity and binding properties compared to its (2S,4R) counterpart. The presence of the trifluoromethyl group further distinguishes it by enhancing its metabolic stability and hydrophobic interactions, making it more suitable for certain biochemical applications .
This detailed overview highlights the significance of (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid in various scientific and industrial fields. Its unique structural features and versatile reactivity make it a valuable compound for research and development.
特性
分子式 |
C21H18F3NO5 |
|---|---|
分子量 |
421.4 g/mol |
IUPAC名 |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H18F3NO5/c22-21(23,24)20(29)9-17(18(26)27)25(11-20)19(28)30-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,29H,9-11H2,(H,26,27)/t17-,20-/m0/s1 |
InChIキー |
DVDBKLBMRSHKKU-PXNSSMCTSA-N |
異性体SMILES |
C1[C@H](N(C[C@@]1(C(F)(F)F)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
正規SMILES |
C1C(N(CC1(C(F)(F)F)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



